N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.10448232 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has highlighted the synthesis and pharmacological evaluation of heterocyclic derivatives, including thiadiazole compounds, for their antimicrobial, anti-inflammatory, and analgesic properties. One study synthesized bis-heterocyclic derivatives from cyclopropane dicarboxylic acid containing thiadiazole moieties, finding significant antimicrobial activity against various microbes and potent anti-inflammatory and analgesic activities (Ravindra Kumar & Hament Panwar, 2015).
Anticancer Applications
Another avenue of research involves the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, evaluated as potent anticancer agents. Compounds displayed significant anticancer activity against specific cancer cell lines, suggesting a promising area for further investigation into therapeutic applications (Sobhi M. Gomha et al., 2017).
Herbicidal Activity
The compound's framework has also been incorporated into research focusing on herbicidal activity. Studies on thiadiazole derivatives have identified certain compounds with moderate to good selective herbicidal activity against specific plant species, demonstrating potential agricultural applications (Man‐Yun Liu & De-Qing Shi, 2014).
Enzyme Inhibition
Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has shown that these compounds possess potent urease inhibitory potential. This highlights the compound's potential utility in drug design programs aimed at developing new therapeutic agents for diseases associated with urease activity (M. Nazir et al., 2018).
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-14(17-16-19-18-15(22-16)12-5-6-12)8-10-20-9-7-11-3-1-2-4-13(11)20/h1-4,7,9,12H,5-6,8,10H2,(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCJAMXAOLEYIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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